1-Bromo-2,4,5-trichlorobenzene

Catalog No.
S663565
CAS No.
29682-44-8
M.F
C6H2BrCl3
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,5-trichlorobenzene

CAS Number

29682-44-8

Product Name

1-Bromo-2,4,5-trichlorobenzene

IUPAC Name

1-bromo-2,4,5-trichlorobenzene

Molecular Formula

C6H2BrCl3

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C6H2BrCl3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

PHDKZIIWDGIUCG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)Cl

Synonyms

Bromo-2,4,5-trichlorobenzene

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)Cl
  • Organic synthesis

    The presence of a bromine atom (Br) makes 1-Brt-2,4,5-Cl3Bz a good candidate for substitution reactions. Br can be readily replaced with other functional groups using organometallic reagents like Grignard reagents. This property can be valuable in synthesizing various organic molecules ().

  • Study of halogenated aromatics

    1-Brt-2,4,5-Cl3Bz belongs to a class of chemicals called halogenated aromatics, which contain halogen atoms (Br, Cl) bonded to aromatic rings. Studying this compound can contribute to the understanding of the environmental behavior, toxicity, and potential applications of other halogenated aromatics ().

  • Reference material

    Due to its unique structure, 1-Brt-2,4,5-Cl3Bz can serve as a reference material in analytical chemistry. Its properties like mass spectrum and infrared spectrum can be used to identify similar compounds in environmental or biological samples ().

1-Bromo-2,4,5-trichlorobenzene is an aromatic compound characterized by the presence of a bromine atom and three chlorine atoms attached to a benzene ring. Its molecular formula is C6H2BrCl3C_6H_2BrCl_3, and it has a molecular weight of approximately 260.34 g/mol. This compound typically appears as a colorless to light yellow liquid with a melting point of around 26-30 °C and a boiling point of 235 °C . It is slightly soluble in water but more soluble in organic solvents, making it useful in various chemical applications.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Cross-Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts, forming biaryl compounds .
  • Electrophilic Aromatic Substitution: The electron-withdrawing chlorine atoms enhance the reactivity of the aromatic ring towards electrophiles.

Several methods are available for synthesizing 1-bromo-2,4,5-trichlorobenzene:

  • From 2,4,5-Trichlorophenol: This method involves bromination of 2,4,5-trichlorophenol using bromine in the presence of an acid catalyst.
  • From 2,4-Dichloroaniline: A two-step synthesis where 2,4-dichloroaniline is first chlorinated and then brominated .
  • Via Electrophilic Aromatic Substitution: Chlorination followed by bromination of benzene derivatives can yield this compound.

These methods are typically conducted under controlled conditions to optimize yield and minimize byproducts.

1-Bromo-2,4,5-trichlorobenzene is utilized in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Agricultural Chemicals: Its derivatives are explored for use in agrochemicals.
  • Pharmaceuticals: It may act as a precursor for developing pharmaceutical compounds.
  • Dyes and Pigments: Used in the synthesis of certain dyes due to its reactive halogen substituents .

Interaction studies involving 1-bromo-2,4,5-trichlorobenzene focus on its reactivity with biological systems and other chemical entities. Research indicates that this compound can interact with various enzymes and receptors due to its electrophilic nature. Additionally, studies have evaluated its environmental impact and degradation pathways in biological systems, highlighting concerns regarding persistence and bioaccumulation .

Several compounds share structural similarities with 1-bromo-2,4,5-trichlorobenzene. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-Bromo-2,4-dichlorobenzeneC6H3BrCl2C_6H_3BrCl_2Fewer chlorine atoms; used for different syntheses .
1-Bromo-3-chlorobenzeneC6H4BrClC_6H_4BrClDifferent substitution pattern; less reactive .
1-Bromo-2-chloro-4-nitrobenzeneC6H3BrClNC_6H_3BrClNContains a nitro group; used in dye applications .
1-Bromo-3,5-dichlorobenzeneC6H3BrCl2C_6H_3BrCl_2Different substitution pattern affecting reactivity .

Each of these compounds exhibits distinct properties and reactivities due to variations in their halogen substituents and positions on the benzene ring. This diversity allows for tailored applications in synthesis and industry.

Halogenated aromatic compounds, particularly those containing multiple halogen atoms, have played a significant role in the development of organic chemistry and industrial applications since the early 20th century. 1-Bromo-2,4,5-trichlorobenzene (CAS: 29682-44-8) belongs to the broader family of mixed halogenated benzenes, which combine different halogen atoms on a single aromatic ring. The systematic IUPAC name, 1-bromo-2,4,5-trichlorobenzene, indicates the specific positioning of the halogen substituents: one bromine atom at position 1, and three chlorine atoms at positions 2, 4, and 5 on the benzene ring.

Alternative names for this compound include BENZENE, 1-BROMO-2,4,5-TRICHLORO- and is registered under EINECS number 249-775-9. The naming convention follows the standard IUPAC rules for substituted benzenes, where the substituents are arranged in alphabetical order (bromo before chloro) and the position with the lowest possible numbering is assigned to the bromine atom.

Historically, trichlorobenzenes (TCBs) were used as dye carriers, which adsorb into polyester fibers during the dyeing process. TCBs have also been employed as additives to polychlorinated biphenyls (PCBs) for insulating and cooling dielectric fluids. The introduction of a bromine atom to these structures created compounds with modified properties and new applications in chemical synthesis.

Structural Significance in Halogenated Aromatics

The structural arrangement of halogen atoms in 1-bromo-2,4,5-trichlorobenzene confers unique chemical and physical properties that distinguish it from other halogenated benzenes. The presence of both bromine and chlorine atoms creates an asymmetric electron distribution within the molecule, affecting its reactivity and intermolecular interactions.

The bromine atom, being larger and more polarizable than chlorine, creates a region of increased electron density that influences the reactivity of the aromatic ring. Meanwhile, the three chlorine atoms, positioned at the 2, 4, and 5 positions, contribute to the overall electron-withdrawing effect on the ring, making it less reactive toward electrophilic aromatic substitution compared to benzene itself.

This specific arrangement of halogens also creates a distinctive steric environment, which is important for its applications in chemical synthesis and as a building block in pharmaceutical and agrochemical development. The 2,4,5-trichloro arrangement, combined with the bromine at position 1, creates a pattern that can serve as a scaffold for further chemical transformations.

Classical Sandmeyer Reaction Approach

The traditional synthesis of 1-Bromo-2,4,5-trichlorobenzene primarily relies on the classical Sandmeyer reaction, which involves the conversion of 2,4,5-trichloroaniline to the corresponding brominated aromatic compound through diazotization followed by copper-catalyzed halogen substitution [1] [2]. This established methodology begins with the dissolution of 2,4,5-trichloroaniline in an appropriate amount of hydrochloric acid, followed by cooling to 0-5 degrees Celsius to ensure reaction stability [2].

The diazotization process requires the careful addition of sodium nitrite solution to form the diazonium salt intermediate [1] [3]. The formation of arenediazonium salts begins with the decomposition of nitrous acid in acidic solution to generate nitrosonium ions, which subsequently react with the primary arylamine to form an N-nitrosoaminium ion intermediate [4]. This intermediate undergoes deprotonation to generate N-nitrosamine, which tautomerizes to diazohydroxide and finally loses water to form the diazonium ion under acidic conditions [4].

The prepared diazonium salt solution is then slowly introduced into a copper bromide hydrobromic acid solution, resulting in a vigorous Sandmeyer reaction where the diazo group is replaced by a bromine atom to produce 1-Bromo-2,4,5-trichlorobenzene [2]. Research findings demonstrate that this approach can achieve yields ranging from 77 to 94 percent with high isomer specificity [5] [6].

Direct Electrophilic Halogenation

Traditional direct halogenation methods involve the electrophilic bromination of polychlorinated benzene substrates using molecular bromine in the presence of Lewis acid catalysts [7] [8]. Benzene and its derivatives react with bromine in electrophilic substitution reactions, but only in the presence of catalysts such as aluminum bromide or iron [8] [9]. The catalyst facilitates the polarization of the bromine molecule, enhancing its electrophilicity and enabling the substitution reaction [9].

Iron is commonly employed as it reacts with bromine to form iron(III) bromide, which acts as the actual catalyst and behaves similarly to aluminum bromide in these transformations [9]. The mechanism involves the formation of an electrophile through the interaction between bromine and the Lewis acid, followed by attack of the aromatic ring on this activated halogen species [10].

Studies have shown that chlorobenzene can be brominated using molecular bromine and iron(III) bromide catalyst, with the bromine atom preferentially substituting at either ortho or para positions relative to the existing chlorine substituent [7]. Temperature control between 25 and 100 degrees Celsius is critical for achieving optimal conversion rates and selectivity in these traditional halogenation processes [11].

Table 1: Synthesis Methods for 1-Bromo-2,4,5-trichlorobenzene and Related Compounds

Synthesis RouteStarting MaterialKey ReagentsTemperature Range (°C)Typical Yield (%)Selectivity
Diazotization-Sandmeyer Route2,4,5-TrichloroanilineNaNO2, HCl, CuBr0-1077-94High (isomer specific)
Direct Halogenation Route1,2,4-TrichlorobenzeneBr2, Lewis acid catalyst25-10014-85Moderate (para preference)
Catalytic Isomerization Route1-Bromo-2,3,4-trichlorobenzeneKOtBu, THF25 (ambient)80 (equilibrium)High (80:20 ratio)
Friedel-Crafts Halogenation Route1,2,4-TrichlorobenzeneBr2, AlCl3/FeCl325-8055-90Variable
NXS/Lewis Base Catalysis RoutePolyhalogenated aromaticsNBS/NIS, TT/TfOH25-6551-93High (regioselective)

Historical Development and Early Methods

Modern Catalytic Approaches and Process Optimization

Advanced Catalytic Systems

Modern synthetic approaches have introduced sophisticated catalytic systems that significantly improve efficiency and environmental compatibility compared to traditional methods [13]. The development of thianthrene/trifluoromethanesulfonic acid catalyzed electrophilic halogenations using N-halosuccinimides represents a breakthrough in versatile halogenation chemistry [13]. This protocol can accomplish multiple types of halogenation including aromatics, olefins, alkynes, and ketones under mild conditions [13].

Recent advances in Lewis base catalysis have enabled the activation of N-halosuccinimides through nucleophilic interaction with sulfur atoms to produce reactive halonium complexes [13]. The thianthrene-based system demonstrates exceptional versatility, allowing for chlorination, bromination, and iodination in a single catalytic framework [13]. Studies have shown that this approach achieves yields ranging from 51 to 93 percent across diverse substrate classes [13].

Zeolite-catalyzed bromination has emerged as another significant advancement, offering high para selectivity and environmental benefits [11]. Calcium-exchanged Y-type zeolites demonstrate exceptional performance in the bromination of chlorobenzenes, achieving para selectivities up to 96 percent with substrate conversions reaching 85 percent [11]. The use of bromine/sulfur dioxide dichloride systems with zeolite catalysts enables continuous operation and catalyst regeneration [11].

Process Intensification and Green Chemistry

Continuous flow methodologies have revolutionized the synthesis of halogenated aromatics by enabling precise control of reaction parameters and enhanced safety [14]. Photochemical benzylic bromination using in situ generated bromine from sodium bromate/hydrogen bromide systems exemplifies this approach [14]. Process intensification techniques have reduced process mass intensity from 13.25 to 4.33 through complete removal of organic solvents and optimization of reagent utilization [14].

The implementation of microstructured photochemical reactors with 405 nanometer light-emitting diodes enables exceptionally high throughput with complete conversion in residence times as low as 15 seconds [14]. These systems demonstrate the potential for eliminating traditional batch processing limitations while maintaining product quality and selectivity [14].

Continuous catalytic processes have been developed for the efficient synthesis of polychlorinated compounds using optimized reactor designs [15]. Research has shown that benzene can be subjected to Friedel-Crafts alkylation followed by chlorination and dealkylation to produce meta-dichlorobenzene and symmetric trichlorobenzene with high selectivity and conversion rates [15]. This approach offers atom economy and reduced generation of chemical pollutants compared to traditional methods [15].

Temperature and Pressure Optimization

Modern catalytic approaches enable operation over broader temperature ranges compared to traditional methods, typically spanning 25 to 80 degrees Celsius [16]. Process optimization studies have demonstrated that elevated pressures up to 2050 kilopascals can enhance reaction rates and selectivity in certain halogenation systems [17]. The optimization of reaction conditions requires careful balance between temperature, pressure, and catalyst loading to achieve maximum efficiency [16].

Research findings indicate that reaction temperature significantly affects product distribution and reaction kinetics in halogenation processes [18]. Temperature control systems must accommodate the exothermic nature of halogenation reactions while maintaining selectivity for desired isomers [19]. Advanced heat management strategies include the use of excess cooling capacity and fail-safe valve designs to ensure process safety [19].

Table 2: Process Optimization Parameters

ParameterTraditional MethodsModern Catalytic ApproachesOptimization Impact
Temperature Control0-10°C (diazotization)25-80°C (broader range)Improved selectivity
Catalyst Loading10-50 mol% Lewis acid5-10 mol% catalystReduced waste generation
Reaction Time1-24 hours15 seconds - 6 hoursHigher throughput
Solvent SystemAqueous/organic biphasicOrganic monophasic/solvent-freeEnvironmental benefits
PressureAtmosphericAtmospheric to 2050 kPaProcess intensification
AgitationMechanical stirringHigh-intensity mixingBetter mass transfer
Feed Rate ControlSlow addition requiredControlled continuous feedSafety enhancement
pH Control3-4 (acidic)Not criticalSimplified workup

Catalyst Design and Development

The development of specialized catalysts has focused on achieving high selectivity while minimizing environmental impact [20]. Metal halide catalysts combined with nitrogen dioxide have demonstrated highly selective and regiospecific halogenation of polycyclic aromatic compounds [20]. This approach utilizes catalytic amounts of nitrogen dioxide and oxygen to activate aluminum halide and titanium(IV) halide systems [20].

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and process sustainability [21]. Sodium Y-type zeolites with mean particle sizes of 3-6 micrometers have been successfully employed for selective chlorination reactions with demonstrated regeneration capability and multiple use cycles [21]. The heterogeneous nature of these catalysts facilitates product separation and reduces waste generation [21].

Isomer-Specific Synthesis Challenges and Workarounds

Regioselectivity Control

The synthesis of 1-Bromo-2,4,5-trichlorobenzene presents unique challenges related to achieving specific substitution patterns in polyhalogenated aromatic systems [22] [23]. The presence of multiple electron-withdrawing chlorine substituents significantly influences the reactivity and selectivity of subsequent halogenation reactions [24] [25]. Chlorine atoms function as ortho, para-directing groups but exhibit mild deactivating effects on the aromatic ring, creating complex electronic environments that affect reaction outcomes [25].

Halogen substituents demonstrate unusual behavior compared to other substituents because they are resonance donors despite being inductively withdrawing [25]. This dual electronic effect means that while halogens can donate electron density through pi bonding, they simultaneously withdraw electrons through inductive effects [25]. For bromination reactions, fluorine directs strongly to the para position with 86 percent para selectivity, while iodine shows more balanced ortho and para directing with 54 percent para and 45 percent ortho selectivity [25].

The challenge of achieving specific substitution patterns requires careful consideration of the electronic effects of existing substituents [26]. Converting ortho, para-directors into meta-directors and vice versa represents a fundamental strategy in synthetic planning [26]. This polarity reversal approach enables the synthesis of otherwise difficult-to-access isomers through strategic functional group transformations [26].

Competitive Halogenation Issues

One of the primary challenges in synthesizing 1-Bromo-2,4,5-trichlorobenzene involves controlling competitive halogenation at multiple reactive sites [6]. The presence of three chlorine atoms creates a complex electronic environment where additional halogenation can occur at various positions, leading to the formation of unwanted isomers and polyhalogenated byproducts [6]. Research has identified that the formation of significant amounts of byproducts, particularly 1-bromo-3,5-dichlorobenzene, represents a major synthetic challenge [22].

The electronic effects of multiple chlorine substituents must be carefully considered when designing synthetic routes [6]. Electron-withdrawing groups like chlorine atoms deactivate the aromatic ring toward electrophilic substitution while directing incoming groups to specific positions [24]. This creates a delicate balance between achieving sufficient reactivity for bromination while maintaining selectivity for the desired substitution pattern [6].

Studies have demonstrated that isomerization reactions can provide solutions to competitive halogenation problems [22] [23]. The base-induced halogen dance reaction enables the rearrangement of halogen atoms within aromatic systems, although this approach typically requires very strong bases and low temperatures for optimal selectivity [22]. Potassium tert-butoxide in tetrahydrofuran has been successfully employed for the isomerization of 1-bromo-2,3,4-trichlorobenzene to 1,2,3-trichloro-5-bromobenzene at ambient temperature [22] [23].

Separation and Purification Challenges

The separation of closely related isomers represents a significant challenge in the synthesis of 1-Bromo-2,4,5-trichlorobenzene [18]. Traditional separation methods such as fractional distillation often prove inadequate due to similar boiling points among brominated chlorobenzene isomers [18]. The difficulty in separating para- and ortho-isomers by fractional distillation stems from their closely matched volatility properties [21].

Crystallization-based separation methods have shown promise for isolating specific isomers, particularly when significant differences in melting points exist between target compounds and impurities [18]. Para-dichlorobenzene isolation typically relies on repeated recrystallization or freezing due to its higher melting point compared to other isomers, although yields generally do not exceed 60 percent [21]. Advanced separation techniques including column chromatography and reduced pressure distillation are often necessary to achieve high purity products [2].

Process optimization has focused on developing separation strategies that minimize material losses while achieving acceptable purity levels [21]. Research has shown that excess chlorination followed by fractional distillation can effectively separate products when boiling point differences exceed 35 degrees Celsius [21]. This approach enables the separation of para-dichlorobenzene (174.5°C) from trichlorobenzenes (211-213°C) while managing the presence of ortho-dichlorobenzene (180°C) as a minor component [21].

Table 3: Isomer-Specific Synthesis Challenges and Workarounds

Challenge TypeDescriptionWorkaround StrategySuccess Rate (%)
Regioselectivity ControlAchieving specific substitution patternSequential introduction approach75-95
Competitive HalogenationMultiple halogenation sitesControlled stoichiometry60-85
Electronic EffectsElectron-withdrawing group influenceTemperature optimization70-90
Steric HindranceBulky substituent effectsCatalyst selection65-80
Isomer SeparationDifficult physical separationCrystallization/distillation55-75
Side Product FormationUnwanted byproduct formationReaction condition tuning80-95
Catalyst DeactivationCatalyst poisoning by HXHX scavenger addition85-98
Reaction MonitoringReal-time composition analysisAdvanced analytical methods90-99

Strategic Workarounds and Solutions

The development of effective workarounds for isomer-specific synthesis challenges has focused on sequential introduction strategies and controlled reaction conditions [6]. One approach involves the preparation of 4-bromo-2,6-dichloroaniline as an intermediate, followed by diazotization and subsequent transformations to achieve the desired substitution pattern [6]. This method enables high yields with minimal byproduct formation through careful control of reaction conditions and stoichiometry [6].

Halogen dance reactions have emerged as powerful tools for achieving difficult substitution patterns through rearrangement mechanisms [22]. The base-induced movement of halogen atoms within aromatic rings can provide access to otherwise challenging isomers, although success depends on significant differences in the acidity of ring hydrogens [22]. Potassium tert-butoxide catalysis has demonstrated effectiveness in achieving approximately 80:20 equilibrium ratios between desired and starting isomers [22] [23].

Advanced analytical methods have become essential for monitoring reaction progress and optimizing synthetic conditions [6]. Real-time composition analysis enables precise control of reaction parameters and early detection of unwanted side reactions [6]. Gas chromatographic analysis and other advanced techniques provide the analytical capability necessary for achieving success rates of 90-99 percent in reaction monitoring applications [6].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

29682-44-8

Dates

Last modified: 08-15-2023

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